methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,1H3,(H,11,12) |
InChI Key |
LTKMBCNKDHEJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Br)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-1H-benzo[d]imidazole Core
The benzimidazole core bearing a bromine at the 5-position is commonly prepared by cyclization of 4-bromo-1,2-benzenediamine with formylating agents. One documented method involves:
- Reacting 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid in N,N-dimethylformamide (DMF) solvent at room temperature for 1 hour.
- The intermediate is then neutralized with sodium bicarbonate solution to pH 7 to yield 5-bromo-1H-benzo[d]imidazole.
This method provides a high yield of the brominated benzimidazole core (up to 100% yield reported).
Introduction of the Carboxylate Methyl Ester Group
The methyl ester at the 6-position can be introduced by:
- Bromination of benzimidazole-6-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions (40–60°C) in anhydrous dichloromethane.
- Subsequent esterification of the carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride under reflux conditions to afford the methyl ester.
Alternatively, the esterification can be performed by refluxing the 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid with methanol and catalytic acid, followed by purification.
One-Pot and Heterocyclization Methods
Recent advances describe one-pot heterocyclization routes that can yield substituted benzimidazole carboxylates:
- For example, heterocyclization of substituted nitrobenzoates with brominated aldehydes in the presence of sodium dithionite in dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C), followed by base hydrolysis, can afford benzimidazole carboxylic acid derivatives.
- This approach can be adapted to introduce bromine at the 5-position and ester groups at the 6-position by selecting appropriate starting materials.
Purification and Characterization
- Purification typically involves recrystallization from ethanol/water mixtures or column chromatography on silica gel using ethyl acetate/hexane gradients.
- Analytical methods include thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
- Typical TLC Rf values for this compound are around 0.5 in ethyl acetate/hexane (3:7).
- GC-MS shows molecular ion peaks consistent with m/z ~284 [M+], confirming molecular weight.
Reaction Conditions and Yield Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of 4-bromo-1,2-benzenediamine | Trimethyl orthoformate, HCl, DMF, room temp, 1 h | ~100 | Neutralization with NaHCO3 to pH 7 |
| Bromination of benzimidazole acid | N-bromosuccinimide, DCM, 40–60°C | Variable | Control temperature to avoid over-bromination |
| Esterification | Methanol, catalytic H2SO4 or SOCl2, reflux | 70–85 | Acid-catalyzed Fisher esterification |
| One-pot heterocyclization | Nitrobenzoate + brominated aldehyde, Na2S2O4, DMSO, 90°C | 60–75 | Followed by base hydrolysis |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced benzoimidazole derivatives.
Hydrolysis: 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
This compound is characterized by its unique structure, which includes a bromine atom that influences its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, reduction, and cyclization, which are essential for its synthesis and functionalization in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens:
- Bacterial Inhibition : Studies have shown that compounds within this class can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
- Antifungal Properties : This compound also displays activity against fungi such as Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Potential
Benzimidazole derivatives have garnered attention for their anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) by inducing morphological changes and enhancing caspase-3 activity, a key marker of apoptosis .
- Mechanisms of Action : The mechanism involves disruption of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Inhibition Studies : Various derivatives have demonstrated selective COX-2 inhibitory activity with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cellular processes, such as those regulating apoptosis and inflammation.
- Influence on Cellular Pathways : By affecting signaling pathways related to cell growth and death, these compounds can modulate the behavior of cancer cells and pathogens at the molecular level .
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
